molecular formula C8H9IN2 B2966870 8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine CAS No. 2379946-25-3

8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine

Cat. No.: B2966870
CAS No.: 2379946-25-3
M. Wt: 260.078
InChI Key: GLELVBGTACPKDY-UHFFFAOYSA-N
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Description

8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine is a halogenated derivative of the 1,6-naphthyridine scaffold, a bicyclic heteroaromatic system with two fused pyridine rings. The iodine substituent at the 8-position enhances its utility in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and materials chemistry. Its tetrahydro configuration introduces partial saturation, improving solubility and modulating electronic properties compared to fully aromatic analogs. This compound has been employed in cobalt-catalyzed cross-couplings with aryl zinc reagents, achieving yields of 65% under optimized conditions .

Properties

IUPAC Name

8-iodo-1,2,3,4-tetrahydro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLELVBGTACPKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2NC1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while coupling reactions can produce biaryl or heteroaryl derivatives .

Mechanism of Action

The mechanism of action of 8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Reactivity/Applications
8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine Iodine (C8) 285.11 (calc.) Not provided Cross-coupling reactions (65% yield with Co catalysis)
5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine Chlorine (C5) 170.63 98490-61-0 Intermediate in antiviral/anticancer agents
7-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine Bromine (C7) 213.07 1260667-79-5 Unspecified synthetic applications
8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine Bromine (C8), Methoxy (C5) 243.10 1820711-91-8 Potential CNS drug candidate (95% purity)

Reactivity Insights :

  • Iodo vs. Bromo/Chloro : The iodine atom in the 8-position facilitates higher cross-coupling efficiency due to its polarizability, as seen in cobalt-mediated reactions . Bromo and chloro analogs are less reactive in such transformations but are cost-effective for large-scale synthesis.
  • Positional Effects : 5-Chloro and 7-bromo derivatives exhibit distinct regioselectivity in substitution reactions, influenced by electronic and steric factors .

Methoxy- and Methyl-Substituted Analogs

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Properties/Applications
8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine Methoxy (C8) 178.23 1820735-63-4 Bioavailability enhancement in neuroactive drugs
7-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine Methyl (C7) 148.20 412324-06-2 Hydrogenolysis product (95% yield from 5-chloro precursor)

Functional Comparisons :

  • Methoxy Groups : The 8-methoxy derivative demonstrates improved metabolic stability compared to halogenated analogs, making it favorable for CNS-targeting therapeutics .
  • Methyl Groups : Methylation at C7 (as in 7-methyl-1,6-naphthyridine) reduces electrophilicity, enhancing stability under acidic conditions .

Biological Activity

8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine is a member of the naphthyridine family known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article presents a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Compounds containing the naphthyridine core have demonstrated significant anticancer activity. This compound has been evaluated for its ability to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and transcription. The compound acts as an inhibitor of topoisomerase I and II, which can lead to apoptosis in cancer cells.
  • Targeting Kinase Pathways : It has been shown to inhibit pathways involving mTOR and p38 MAPK, which are often dysregulated in cancer.

Antimicrobial Activity

Research indicates that naphthyridine derivatives possess notable antimicrobial properties. This compound exhibits:

  • Bactericidal Effects : Studies have shown that it can effectively combat multidrug-resistant strains of bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Antiviral Activity : Some derivatives have shown promise against viral infections, potentially by disrupting viral replication processes .

Cellular Mechanisms

The biological activity of this compound is attributed to its interaction with specific cellular targets:

  • Protein Interactions : The compound's iodine substituent enhances its binding affinity to biological targets, facilitating more effective inhibition of enzymes involved in cancer progression and microbial resistance.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to cell death in cancerous and infected cells .

Case Studies

Several studies have explored the biological activities of this compound:

  • Anticancer Efficacy : A study demonstrated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways.
  • Antimicrobial Testing : In vitro assays revealed that this compound showed lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics against resistant bacterial strains .

Data Summary

Biological ActivityMechanism of ActionReference
AnticancerInhibition of topoisomerases
Targeting mTOR and p38 MAPK
AntimicrobialBactericidal effects against resistant strains
Potential antiviral activity

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